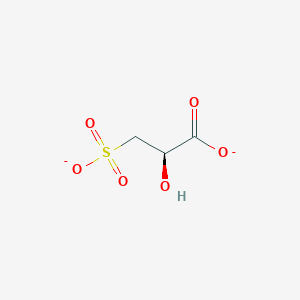
Aminoacetona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-aminopropan-2-one has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Aminoacetone, also known as 1-Aminopropan-2-one, is an organic compound that plays a significant role in various biochemical processes . One of its primary targets is the enzyme Primary Amine Oxidase (PrAO) , also known as Monoamine Oxidase (MAO) . This enzyme is highly expressed in vessels and is involved in the deamination of primary amines .
Mode of Action
Aminoacetone interacts with its target, PrAO, by serving as a substrate for the enzyme . The enzyme utilizes aminoacetone, which is obtained from threonine and glycine metabolism, to form methylglyoxal . This interaction results in the production of hydrogen peroxide, reactive aldehydes, and ammonia , which can impair mitochondrial function and jeopardize cellular metabolic integrity and viability .
Biochemical Pathways
Aminoacetone is implicated in the biosynthesis of methylglyoxal . It is produced during the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .
Pharmacokinetics
It’s known that aminoacetone can be synthesized from isopropylamine via the n,n-dichloroisopropylamine, from hexamethylenetetramine and chloroacetone . More research is needed to fully understand the ADME properties of aminoacetone and their impact on its bioavailability.
Result of Action
The action of aminoacetone results in the production of methylglyoxal, a metabolite that can cause cellular damage . The simultaneous generation of hydrogen peroxide, reactive aldehydes, and ammonia due to the action of aminoacetone can lead to mitochondrial dysfunction and potentially cell death .
Action Environment
It’s known that environmental conditions can affect bacterial respiration, which in turn can impact the efficacy of certain compounds
Análisis Bioquímico
Biochemical Properties
Aminoacetone plays a crucial role in biochemical reactions, particularly in the catabolism of threonine. Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which spontaneously decarboxylates to form aminoacetone. Aminoacetone is then oxidized and deaminated to produce 2-oxopropanal (methylglyoxal), which is further oxidized to pyruvate . This pathway is significant in mammals as it represents the primary catabolic route for threonine.
Aminoacetone interacts with several enzymes and proteins. For instance, it is a substrate for amine oxidases, which catalyze its oxidative deamination. This reaction produces hydrogen peroxide and methylglyoxal, both of which can have pro-oxidant effects . Additionally, aminoacetone can interact with glycine-C-acetyltransferase (GCAT), influencing the production of methylglyoxal and impacting cellular stress responses .
Cellular Effects
Aminoacetone affects various cellular processes and cell types. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the production of methylglyoxal from aminoacetone can induce oxidative stress, leading to the activation of stress-response pathways such as the ubiquitin-proteasome system . This can affect protein turnover and cellular homeostasis.
In certain cell types, aminoacetone-induced oxidative stress can lead to cellular damage and apoptosis. At low concentrations, methylglyoxal produced from aminoacetone has been shown to promote healthspan in model organisms like C. elegans by activating stress-response pathways .
Molecular Mechanism
The molecular mechanism of aminoacetone involves its conversion to methylglyoxal through oxidative deamination by amine oxidases. This reaction generates reactive oxygen species (ROS) and methylglyoxal, both of which can modify cellular components and signaling pathways . Methylglyoxal can form advanced glycation end-products (AGEs) with proteins, altering their function and contributing to cellular aging and disease .
Aminoacetone can also interact with enzymes like glycine-C-acetyltransferase, influencing the production of methylglyoxal and modulating cellular stress responses . These interactions highlight the dual role of aminoacetone as both a metabolic intermediate and a modulator of cellular stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminoacetone can change over time due to its stability and degradation. Aminoacetone is relatively stable in its gaseous form but can react with itself when condensed . Over time, the oxidative deamination of aminoacetone can lead to the accumulation of methylglyoxal and ROS, resulting in long-term effects on cellular function.
Studies have shown that prolonged exposure to aminoacetone can lead to sustained oxidative stress and cellular damage. The temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of aminoacetone in animal models vary with dosage. At low doses, aminoacetone can promote healthspan by inducing mild oxidative stress and activating stress-response pathways . At high doses, the accumulation of methylglyoxal and ROS can lead to toxic effects, including cellular damage and apoptosis .
Threshold effects have been observed, where low doses of aminoacetone have beneficial effects, while high doses result in toxicity. These findings highlight the importance of dosage in determining the biological effects of aminoacetone in animal models .
Metabolic Pathways
Aminoacetone is involved in several metabolic pathways, primarily the catabolism of threonine. Threonine is first converted to 2-amino-3-oxobutyrate, which then decarboxylates to form aminoacetone. Aminoacetone is subsequently oxidized to methylglyoxal, which is further metabolized to pyruvate .
This pathway involves enzymes such as threonine dehydrogenase and amine oxidases, which catalyze the conversion of threonine to aminoacetone and its subsequent oxidation . The metabolic flux through this pathway can influence the levels of methylglyoxal and pyruvate, impacting cellular metabolism and energy production .
Transport and Distribution
Aminoacetone is transported and distributed within cells and tissues through specific transporters and binding proteins. It can diffuse across cell membranes and interact with intracellular enzymes and proteins . The distribution of aminoacetone within cells can affect its localization and accumulation, influencing its biological effects.
Transporters and binding proteins play a crucial role in regulating the intracellular levels of aminoacetone and its metabolites. These interactions can impact the localization and activity of aminoacetone within different cellular compartments .
Subcellular Localization
Aminoacetone is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization can influence its activity and function. For example, the production of methylglyoxal from aminoacetone primarily occurs in the cytoplasm, where amine oxidases are localized .
Post-translational modifications and targeting signals can direct aminoacetone to specific organelles, affecting its interactions with other biomolecules and its role in cellular metabolism . The subcellular localization of aminoacetone is crucial for understanding its biochemical properties and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-aminopropan-2-one can be synthesized through various methods. One common method involves the reaction of glycine with pyridine and acetic anhydride under reflux conditions. The resulting product, acetamidoacetone, is then hydrolyzed with hydrochloric acid to yield aminoacetone hydrochloride . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .
Industrial Production Methods
Industrial production of aminoacetone typically involves the same synthetic routes used in laboratory settings, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of aminoacetone in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
1-aminopropan-2-one undergoes various chemical reactions, including:
Oxidation: 1-aminopropan-2-one can be oxidized to form methylglyoxal, which is further oxidized to pyruvate.
Reduction: It can be reduced to form 1-amino-2-propanol.
Substitution: 1-aminopropan-2-one can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with aminoacetone include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving aminoacetone include methylglyoxal, 1-amino-2-propanol, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-aminopropan-2-one is similar to other aminoketones and aminoaldehydes, such as aminoacetaldehyde and 2-amino-3-oxobutyrate . aminoacetone is unique in its role in the biosynthesis of methylglyoxal and its stability in the gaseous form . Other similar compounds include:
Aminoacetaldehyde: An unstable compound that is a precursor in various biosynthetic pathways.
2-Amino-3-oxobutyrate: An intermediate in the catabolism of threonine that spontaneously decarboxylates to form aminoacetone.
Propiedades
IUPAC Name |
1-aminopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDGQXUMWHRQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7737-17-9 (hydrochloride) | |
| Record name | Aminoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10183939 | |
| Record name | Aminoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
298-08-8 | |
| Record name | (2-Oxopropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4ES38S4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
